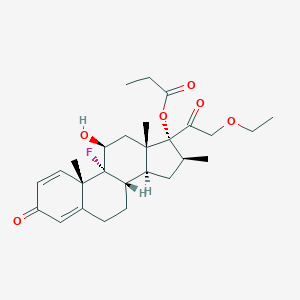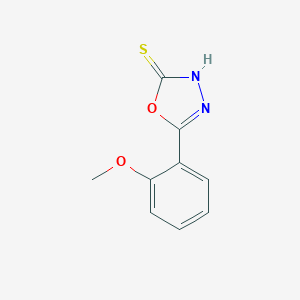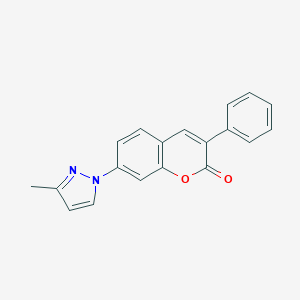
7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as MPB, this compound is a derivative of 2H-1-benzopyran-2-one and has been synthesized using various methods.
作用机制
The mechanism of action of MPB is not fully understood. However, studies have shown that MPB inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. MPB has also been reported to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are involved in the regulation of cell growth and survival. Additionally, MPB has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
生化和生理效应
MPB has been reported to have various biochemical and physiological effects. In vitro studies have shown that MPB inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. MPB has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the production of nitric oxide and prostaglandins, respectively. In addition, MPB has been reported to induce apoptosis in cancer cells and improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the advantages of using MPB in lab experiments is its potential as a therapeutic agent for various diseases. MPB has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a potential candidate for drug development. Another advantage is its availability and relatively low cost compared to other compounds. However, one of the limitations of using MPB in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on MPB. One of the future directions is the development of novel MPB derivatives with improved pharmacokinetic and pharmacodynamic properties. Another future direction is the investigation of the mechanism of action of MPB in different cell types and disease models. Additionally, the potential of MPB as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases, can be explored. Finally, the development of targeted drug delivery systems for MPB can be investigated to improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPB can be achieved using various methods, and its scientific research applications include anti-inflammatory, anti-tumor, and anti-diabetic properties. The mechanism of action of MPB is not fully understood, but it has been reported to inhibit the activation of NF-κB, phosphorylation of ERK and JNK, and activate the AMPK pathway. MPB has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on MPB have been identified, including the development of novel derivatives, investigation of the mechanism of action, exploration of its potential as a therapeutic agent for other diseases, and development of targeted drug delivery systems.
合成方法
Several methods have been reported for the synthesis of 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 3-phenyl-2H-chromen-2-one in the presence of a coupling agent and a base. Another method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with 3-phenyl-2H-chromen-2-one in the presence of a coupling agent and a base. These methods have been reported to yield MPB with good yields and purity.
科学研究应用
MPB has been extensively studied for its potential applications in various fields. In the field of medicine, MPB has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have shown that MPB inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes, making it a potential therapeutic agent for inflammatory diseases. MPB has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-tumor agent. In addition, MPB has been reported to improve glucose tolerance and insulin sensitivity, making it a potential anti-diabetic agent.
属性
CAS 编号 |
6025-18-9 |
|---|---|
产品名称 |
7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-1-benzopyran-2-one |
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
7-(3-methylpyrazol-1-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-9-10-21(20-13)16-8-7-15-11-17(14-5-3-2-4-6-14)19(22)23-18(15)12-16/h2-12H,1H3 |
InChI 键 |
HATLMHBLUAELGS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
规范 SMILES |
CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
其他 CAS 编号 |
34742-12-6 6025-18-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



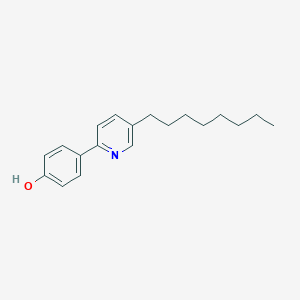
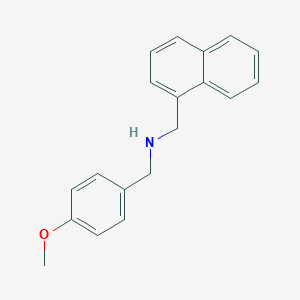
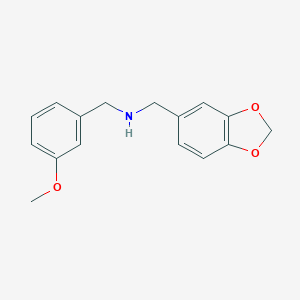
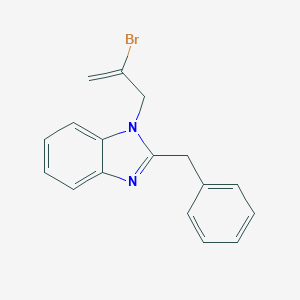
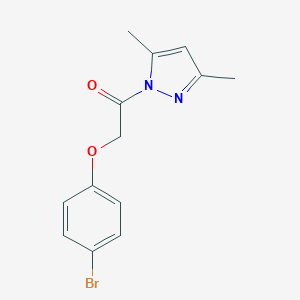
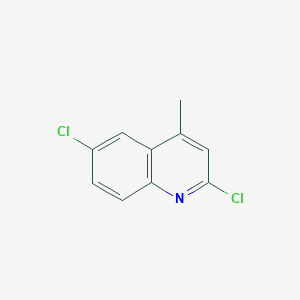
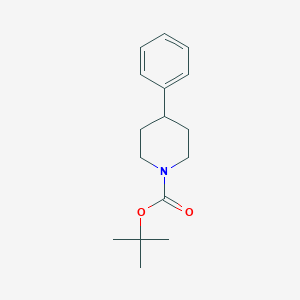
![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
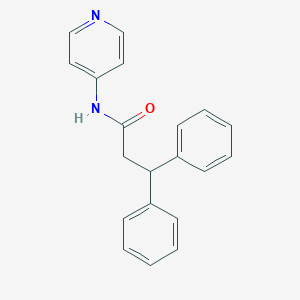
![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
